![molecular formula C7H12N4S B1363501 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-46-7](/img/structure/B1363501.png)
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine
Overview
Description
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a great interest of researchers because of their broad types of biological activity . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine serves as a key intermediate in synthesizing a wide range of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have shown significant pharmacological activities, making them valuable for drug development.
Pharmacological Applications
The pharmacological significance of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is evident in its potential to create compounds with diverse biological activities. It has been utilized in the development of molecules with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .
Biological Activity
In biological research, 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is explored for its role in the formation of compounds with various biological activities. Its derivatives have been studied for antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Medicinal Chemistry
In medicinal chemistry, this compound is a building block for designing new drugs. It’s involved in the discovery and optimization of novel therapeutic agents, particularly as potent inhibitors for specific targets in cancer treatment . Its versatility in forming benzimidazole and imidazole derivatives expands its therapeutic potential.
Drug Discovery
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine: plays a significant role in drug discovery, especially in the identification of new pharmacophores. It contributes to the discovery of novel macrofilaricides for the treatment of human filarial infections, showcasing its importance in addressing parasitic diseases .
Therapeutic Applications
The therapeutic applications of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine are vast. It’s involved in the synthesis of compounds that exhibit potent in vitro antimicrobial activity, which is crucial in the development of new antibiotics and treatments for infectious diseases .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to have antimicrobial activity . Another compound with a similar structure was found to inhibit the IL-6/JAK/STAT3 pathway , which is an attractive target for cancer treatment .
Mode of Action
Based on the structure-activity relationship (sar) of the 1,3,4-thiadiazol scaffold, it was concluded that electron-withdrawing group increases the activity . This suggests that the compound might interact with its targets through electron transfer.
Biochemical Pathways
A similar compound was found to inhibit the il-6/jak/stat3 pathway , which is involved in cell growth, differentiation, and survival.
Result of Action
Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to have antimicrobial activity , suggesting that they might inhibit the growth of microorganisms.
Action Environment
One source suggests that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.
properties
IUPAC Name |
5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCIZIQEBWQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363524 | |
Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71125-46-7 | |
Record name | 5-(1-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71125-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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